

Structural Analysis of 2-(Difluoromethoxy)-4fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)-4-fluoroaniline

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Abstract

This technical guide provides a detailed structural analysis of **2-(Difluoromethoxy)-4-fluoroaniline**, a fluorinated aniline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a compilation of predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds. Furthermore, a plausible synthetic route is proposed and detailed, offering a practical framework for its laboratory preparation. The inclusion of a difluoromethoxy group and a fluorine atom on the aniline scaffold suggests potential for this molecule to serve as a valuable building block in the development of novel pharmaceuticals and functional materials, primarily by leveraging the known effects of these moieties on metabolic stability, lipophilicity, and binding interactions.

Physicochemical Properties

The precise experimental determination of the physicochemical properties of **2- (Difluoromethoxy)-4-fluoroaniline** is not extensively documented in publicly available literature. However, based on its molecular structure and data from structurally related compounds, the following properties can be predicted.



Property	Predicted Value	Notes
Molecular Formula	C7H6F3NO	Calculated from the atomic composition.
Molecular Weight	177.12 g/mol	Based on the molecular formula. The isomer 4- (Difluoromethoxy)-2- fluoroaniline has a reported molecular weight of 177.13 g/mol .[1]
Appearance	Predicted to be a colorless to light-yellow liquid or low-melting solid	Based on similar fluoroaniline derivatives.[2]
Boiling Point	~200-220 °C	Estimated based on the boiling point of 2- (Difluoromethoxy)aniline (205 °C) and the influence of an additional fluorine atom.
Melting Point	Not readily predictable	Would require experimental determination.
Solubility	Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane, DMSO)	Typical for aniline derivatives of this size and polarity.
pKa (of the anilinium ion)	~2-3	The electron-withdrawing effects of the fluorine and difluoromethoxy groups are expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6).

Spectroscopic Analysis (Predicted)



Detailed experimental spectra for **2-(Difluoromethoxy)-4-fluoroaniline** are not widely available. The following are predicted spectral characteristics based on the chemical structure and known spectroscopic data for similar compounds.

¹H NMR Spectroscopy

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
NH ₂	3.5 - 4.5	Broad singlet	N/A
Ar-H (H3)	6.8 - 7.0	Doublet of doublets	JH-H ≈ 8-9, JH-F ≈ 4- 5
Ar-H (H5)	6.9 - 7.1	Triplet of doublets	JH-H ≈ 8-9, JH-F ≈ 8- 10
Ar-H (H6)	6.7 - 6.9	Doublet of doublets	JH-H ≈ 8-9, JH- F(methoxy) ≈ 2-3
OCHF2	6.5 - 7.5	Triplet	JH-F ≈ 70-75

¹³C NMR Spectroscopy

Carbon	Predicted Chemical Shift (ppm)	Coupling
C1 (C-NH ₂)	135 - 140	Triplet (JC-F ≈ 3-5 Hz)
C2 (C-O)	145 - 150	Doublet (JC-F ≈ 240-250 Hz)
C3	115 - 120	Doublet (JC-F ≈ 20-25 Hz)
C4 (C-F)	155 - 160	Doublet (JC-F ≈ 240-250 Hz)
C5	110 - 115	Doublet (JC-F ≈ 20-25 Hz)
C6	118 - 122	Doublet (JC-F ≈ 5-10 Hz)
OCF₂H	115 - 120	Triplet (JC-F ≈ 250-260 Hz)
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¹⁹F NMR Spectroscopy



Fluorine Atom	Predicted Chemical Shift (ppm)	Multiplicity
Ar-F	-110 to -130	Multiplet
OCF ₂ H	-80 to -100	Doublet of multiplets

Infrared (IR) Spectroscopy

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium
C-H (Aromatic)	3000 - 3100	Medium
C=C (Aromatic)	1500 - 1600	Strong
C-O-C Stretch	1200 - 1300	Strong
C-F (Aromatic)	1100 - 1250	Strong
C-F (Aliphatic)	1000 - 1100	Strong

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at m/z = 177. The fragmentation pattern would likely involve the loss of the difluoromethoxy group and other characteristic fragments of the aniline ring.

Proposed Synthesis and Experimental Protocols

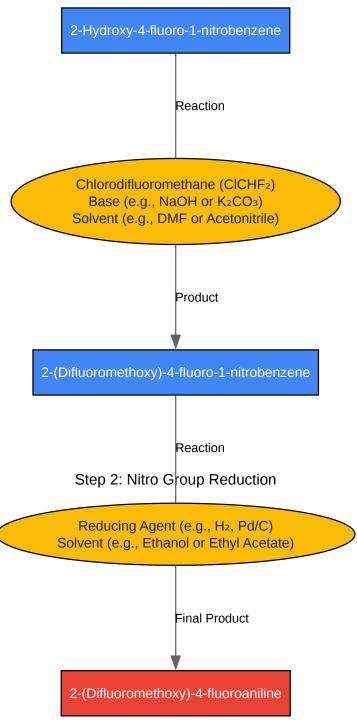
A plausible synthetic route to **2-(Difluoromethoxy)-4-fluoroaniline** can be envisioned starting from commercially available 2-chloro-5-fluoronitrobenzene. This multi-step synthesis involves the introduction of the difluoromethoxy group followed by the reduction of the nitro group.

Synthesis Workflow



Proposed Synthesis of 2-(Difluoromethoxy)-4-fluoroaniline

Step 1: Difluoromethylation



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Caption: Proposed two-step synthesis of **2-(Difluoromethoxy)-4-fluoroaniline**.



Detailed Experimental Protocols

Step 1: Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

- Reaction Setup: To a solution of 2-hydroxy-4-fluoro-1-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydroxide (NaOH, 2-3 equivalents).
- Difluoromethylation: The reaction mixture is stirred at room temperature, and chlorodifluoromethane (CICHF2) gas is bubbled through the solution for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Purification: Upon completion, the reaction mixture is poured into water and
 extracted with an organic solvent such as ethyl acetate. The combined organic layers are
 washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
 pressure. The crude product is then purified by column chromatography on silica gel to afford
 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene.

Step 2: Synthesis of 2-(Difluoromethoxy)-4-fluoroaniline

- Reaction Setup: The 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (1 equivalent) from the previous step is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
- Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
 The reaction is monitored by TLC until the starting material is completely consumed.
- Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove
 the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude
 product can be purified by column chromatography or distillation to yield 2(Difluoromethoxy)-4-fluoroaniline.

Applications in Drug Development and Research

Foundational & Exploratory



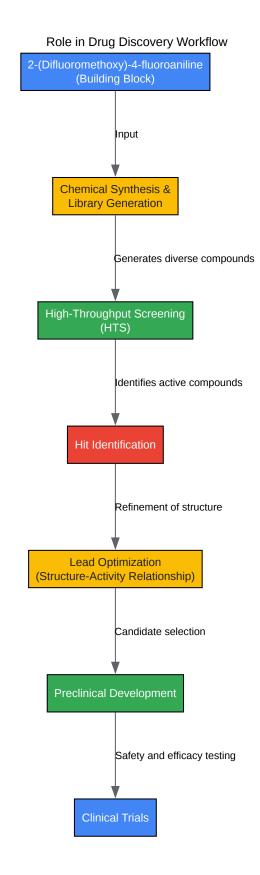


While specific applications of **2-(Difluoromethoxy)-4-fluoroaniline** are not widely reported, its structural motifs are of significant interest in medicinal chemistry.

- The Difluoromethoxy Group: The -OCHF₂ group is often used as a bioisostere for other functional groups, such as a methoxy or hydroxyl group. Its introduction into a drug candidate can modulate physicochemical properties in several beneficial ways:
 - Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.
 - Metabolic Stability: The C-F bonds are strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug.
 - Modulation of pKa: The electron-withdrawing nature of the difluoromethoxy group can alter the pKa of nearby functional groups, which can affect drug-receptor interactions and solubility.
 - Conformational Effects: The group can influence the overall conformation of a molecule, potentially leading to improved binding affinity for its biological target.
- Fluorinated Anilines: Aniline derivatives are common scaffolds in a wide range of pharmaceuticals. The presence of a fluorine atom on the aromatic ring can also contribute to improved metabolic stability and binding affinity. Fluoroanilines are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and agrochemicals.[3][4]

Given these properties, **2-(Difluoromethoxy)-4-fluoroaniline** represents a valuable building block for the synthesis of novel bioactive compounds. Its potential logical workflow in a drug discovery context is outlined below.





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Caption: A logical workflow illustrating the potential role of the title compound in drug discovery.



Conclusion

2-(Difluoromethoxy)-4-fluoroaniline is a fluorinated aromatic amine with significant potential as a synthetic intermediate in drug discovery and materials science. Although direct experimental data for this compound is scarce, its structural features suggest it can impart desirable properties such as enhanced metabolic stability and lipophilicity to target molecules. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its chemical reactivity and potential applications. As the demand for novel fluorinated building blocks continues to grow, compounds like **2-(Difluoromethoxy)-4-fluoroaniline** will likely play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials.

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- To cite this document: BenchChem. [Structural Analysis of 2-(Difluoromethoxy)-4fluoroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2580475#2-difluoromethoxy-4-fluoroanilinestructural-analysis]

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